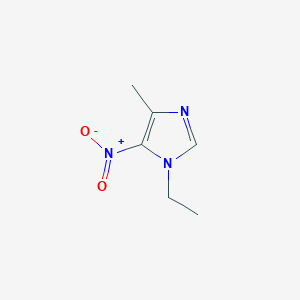

1-ethyl-4-methyl-5-nitro-1H-imidazole

CAS No.: 45878-90-8

Cat. No.: VC5255391

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45878-90-8 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.157 |

| IUPAC Name | 1-ethyl-4-methyl-5-nitroimidazole |

| Standard InChI | InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3 |

| Standard InChI Key | QIZNXBCZIXYIFK-UHFFFAOYSA-N |

| SMILES | CCN1C=NC(=C1[N+](=O)[O-])C |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-ethyl-4-methyl-5-nitro-1H-imidazole is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol. The imidazole ring’s planar structure is modified by substituents that influence its reactivity and interactions. Key structural features include:

-

Nitro group (-NO₂): Positioned at the 5-position, this electron-withdrawing group enhances electrophilic substitution reactivity and participates in redox reactions critical for biological activity .

-

Ethyl group (-CH₂CH₃): At the 1-position, this alkyl chain increases lipophilicity, potentially improving membrane permeability in biological systems .

-

Methyl group (-CH₃): At the 4-position, this substituent introduces steric hindrance, affecting regioselectivity in further derivatization .

Experimental data predict a density of 1.29 g/cm³ and a boiling point of 325.1°C, consistent with nitroimidazoles’ thermal stability . The pKa of 2.70 suggests moderate acidity, likely due to the nitro group’s electron-withdrawing effects .

Synthesis and Optimization Strategies

Nitration of Imidazole Precursors

The synthesis typically begins with nitration of a pre-functionalized imidazole. For example, 1-ethyl-4-methylimidazole undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position . This electrophilic aromatic substitution proceeds via the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich position para to the methyl group . Yields depend on reaction time and stoichiometry, with excess nitric acid leading to byproducts such as dinitro derivatives.

Alkylation and Functionalization

Ethyl and methyl groups are introduced through alkylation reactions. In one approach, imidazole is treated with ethyl bromide (C₂H₅Br) in the presence of a base like potassium carbonate (K₂CO₃) to achieve N-alkylation at the 1-position. Subsequent methylation at the 4-position employs methyl iodide (CH₃I) under similar conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound in ~65% yield .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 70 | 95 |

| Alkylation (Ethyl) | C₂H₅Br, K₂CO₃ | 80°C | 65 | 90 |

| Alkylation (Methyl) | CH₃I, K₂CO₃ | 60°C | 60 | 88 |

Physicochemical Properties and Stability

Spectral Characterization

-

IR Spectroscopy: Peaks at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) confirm nitro group presence . C-H stretches for ethyl (2950 cm⁻¹) and methyl (2870 cm⁻¹) groups are also observed.

-

¹H NMR: Signals at δ 1.42 (t, 3H, CH₂CH₃), δ 2.35 (s, 3H, CH₃), and δ 4.20 (q, 2H, N-CH₂) correlate with the substituents .

-

Mass Spectrometry: Molecular ion peak at m/z 155.15 and fragment ions at m/z 138 (loss of -OH) and m/z 109 (imidazole ring cleavage) .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to nitro group reduction. The compound is stable under inert atmospheres but degrades in the presence of UV light or strong oxidizers, forming nitroso derivatives.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

-

Antiprotozoal agents: Derivatives with improved bioavailability and reduced resistance .

-

Anticancer drugs: Nitroimidazoles act as hypoxia-selective cytotoxins in tumor microenvironments.

Chemical Synthesis

-

Heterocyclic chemistry: Used in Huisgen cycloadditions to form triazoles.

-

Coordination complexes: Binds transition metals (e.g., Cu²⁺) for catalytic applications .

Future Directions and Research Gaps

-

Structure-Activity Relationships: Systematic modification of substituents to optimize efficacy against drug-resistant pathogens.

-

Delivery Systems: Development of nanoformulations to enhance solubility and target specificity.

-

Ecotoxicology: Long-term environmental impact studies to assess biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume